5-Fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine: is a fluorinated pyrimidine derivative. This compound is of interest due to its unique chemical structure, which includes two fluorine atoms and a methyl group attached to a pyrimidine ring. The presence of fluorine atoms often enhances the biological activity and stability of the compound, making it a valuable subject for research in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroaniline and 6-methylpyrimidine-4-carboxylic acid.
Formation of Intermediate: The 2-fluoroaniline undergoes a nucleophilic substitution reaction with 6-methylpyrimidine-4-carboxylic acid to form an intermediate compound.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms at the desired positions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution and fluorination reactions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds: Used as a building block for the synthesis of novel fluorinated pyrimidine derivatives with potential biological activities.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Agricultural Chemicals: Potential use in the development of new agrochemicals with enhanced efficacy and stability.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby disrupting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
2-Fluoro-5-methylpyrimidine: A similar compound with a single fluorine atom and a methyl group on the pyrimidine ring.
6-Fluoro-2-methylpyrimidine: Another similar compound with a different fluorine and methyl substitution pattern.
Uniqueness:
Dual Fluorination: The presence of two fluorine atoms in 5-Fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine enhances its biological activity and stability compared to similar compounds with single fluorination.
Methyl Group Position: The specific position of the methyl group on the pyrimidine ring contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
5-fluoro-N-(2-fluorophenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-7-10(13)11(15-6-14-7)16-9-5-3-2-4-8(9)12/h2-6H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEASJEQDMPQRNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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